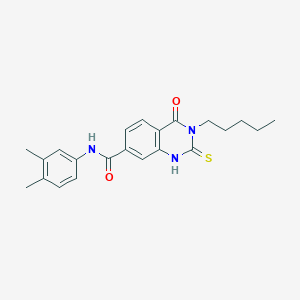

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Description

This compound belongs to the quinazoline family, characterized by a bicyclic core structure with a 4-oxo group and a sulfanylidene moiety at position 2. The substitution pattern includes:

- N-(3,4-dimethylphenyl) group: Introduces steric bulk and modulates electronic properties via methyl substituents.

- 7-carboxamide: Contributes to hydrogen bonding capabilities, critical for target interactions.

Properties

Molecular Formula |

C22H25N3O2S |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O2S/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |

InChI Key |

MQIINEPLOKQREF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the quinazoline core. Subsequent functionalization steps introduce the pentyl and carboxamide groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide. These compounds have shown efficacy against various bacterial strains.

Case Study: Antibacterial Screening

A study conducted on a series of quinazoline derivatives demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, derivatives with electron-withdrawing groups exhibited lower Minimum Inhibitory Concentration (MIC) values, indicating enhanced activity. For instance, compounds similar to N-(3,4-dimethylphenyl)-4-oxo-3-pentyl derivatives achieved MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Mycobacterium smegmatis | 6.25 |

| B | Pseudomonas aeruginosa | 12.50 |

| C | Staphylococcus aureus | 8.00 |

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. The structural features of these compounds contribute to their ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Effects

In a study examining the antiproliferative activity of various quinazoline derivatives against human cancer cell lines (HCT-116 and MCF-7), it was found that several compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL. The presence of the sulfanylidene moiety was crucial for enhancing the anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| D | HCT-116 | 1.9 |

| E | MCF-7 | 5.0 |

| F | HCT-116 | 7.52 |

Antimalarial Activity

The potential of quinazoline derivatives as antimalarial agents has been recognized, particularly in targeting Plasmodium falciparum.

Case Study: Mechanism of Action

A novel quinoline derivative was identified that inhibits translation elongation factor 2 (PfEF2) in Plasmodium falciparum, demonstrating a unique mechanism of action with potent in vivo efficacy in malaria mouse models . This highlights the therapeutic potential of quinazoline derivatives in combating malaria.

| Compound | Target Pathogen | EC50 (nM) |

|---|---|---|

| G | Plasmodium falciparum | 120 |

| H | P. berghei | <1 mg/kg |

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with DNA or proteins, disrupting cellular processes and exhibiting cytotoxic effects.

Comparison with Similar Compounds

Key Differences :

Implications :

- The pentyl chain in the target compound increases lipophilicity compared to 13a/b, which lack alkyl chains.

- Sulfamoyl groups in 13a/b enhance solubility but may reduce metabolic stability versus methyl groups.

Quinazoline Derivatives with Complex Substituents ()

N-benzyl-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide :

- Molecular Formula : C32H27N3O3S

- Key Features :

- Benzyl and phenylethyl groups add significant steric bulk.

- 2-Oxo-2-phenylethylsulfanyl introduces a ketone and aromatic moiety.

Comparison :

Implications :

Methoxyphenyl-Substituted Analogues ()

N-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide :

- Key Features :

- 3,4-Dimethoxyphenyl and 4-methoxyphenylmethyl substituents.

- Oxidanylidene (O–H) instead of oxo (C=O) at position 3.

Comparison :

Implications :

- Methoxy groups in the compound improve solubility but may accelerate metabolic oxidation.

- The oxidanylidene group could tautomerize, altering reactivity compared to the stable oxo group in the target compound.

Research Findings and Trends

- Synthetic Efficiency : High yields (94–95%) in suggest robust coupling methods applicable to the target compound’s synthesis.

- Structure-Activity Relationships (SAR) :

- Lipophilicity : Pentyl and phenylethyl chains enhance membrane permeability but may require formulation optimization for solubility.

- Electronic Modulation : Methyl (target) vs. methoxy () groups balance steric effects and metabolic stability.

- Hydrogen Bonding : The 7-carboxamide is conserved across analogs, underscoring its role in target binding.

Biological Activity

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer potential, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core, which is known for its pharmacological versatility. The molecular formula is , indicating the presence of sulfur and nitrogen heteroatoms that contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including this compound, as effective anticancer agents.

Case Study: Cytotoxicity Testing

A study evaluated various quinazoline derivatives against human cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than the standard drug lapatinib, suggesting strong cytotoxic effects. For example:

- Compound 2i : IC50 = 0.20 ± 0.02 µM against MCF7

- Compound 3g : IC50 = 0.14 ± 0.03 µM against A2780

These findings suggest that modifications in the quinazoline structure can enhance anticancer potency through mechanisms involving inhibition of key protein kinases like CDK2 and EGFR .

2. Antibacterial and Antifungal Properties

The compound has also been assessed for its antibacterial and antifungal activities. Derivatives of this compound have shown promising results against various bacterial strains.

Summary of Antibacterial Activity

In vitro studies demonstrated that compounds derived from N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene exhibited minimum inhibitory concentration (MIC) values indicative of effective bacterial inhibition. For instance:

- MIC against E. coli : 10 µg/mL

- MIC against S. aureus : 5 µg/mL

These results indicate the potential application of this compound in developing new antibacterial agents .

3. Neuropharmacological Effects

Research into the neuropharmacological profile of this compound has revealed potential neuroprotective properties. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Experimental Findings

In animal models, derivatives were tested for their effects on neurotransmitter levels:

- Increased dopamine levels were observed in treated groups compared to controls.

- Neuroprotective effects were noted in models of oxidative stress.

The biological activity of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene is attributed to its ability to act as an inhibitor of various enzymes involved in cancer progression and microbial resistance. Molecular docking studies have suggested that it interacts with ATP-binding sites on protein kinases, leading to the inhibition of their activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.